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molecular formula C8H7FO2 B3236929 2-(Fluoromethyl)benzoic acid CAS No. 1378842-38-6

2-(Fluoromethyl)benzoic acid

Cat. No. B3236929
M. Wt: 154.14 g/mol
InChI Key: ODZRWXLKQLEWTR-UHFFFAOYSA-N
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Patent
US05098996

Procedure details

4-Bromomethylbenzoic acid was converted to t-butyl 4-bromomethylbenzoate using isobutylene in sulfuric acid [16], in 50% yield. The product, an oil, had the following NMR spectrum in CDCl3 : 6 7.96 and 7.43 (each d, 2H, J=8Hz), 4.50 (s, 2H), 1.59 (s, 9H, t-Bu). The chemical ionization mass spectrum (NH3) showed peaks at 211 (m+1), 228. The bromomethyl compound was fluorinated as above using tetrabutylammonium fluoride in acetonitrile, in 90% yield. NMR spectrum in CDCl3 : 6 8.01 and 7.41 (each d, 2H, J-8Hz), 5.44 (d, 2H, J=47Hz), 1.60 (s, 9H, t-Bu). The t-butyl ester was removed quantitatively upon 10 min exposure to neat trifluoroacetic acid. The product, α-fluorotoluic acid, was obtained as a white solid, melting at 178°-181°. The chemical ionization mass spectrum (NH3) showed a peak at 172=m+1+17). NMR spectrum in CDCl3 : δ 8.12 and 7.47 (each d, 2H, J=8Hz), 5.47 (d, 2H, J=47Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
bromomethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
BrC[C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.Br[CH2:13]C1C=CC(C(OC(C)(C)C)=O)=CC=1.CC(=C)C.N.[F-:32].C([N+](CCCC)(CCCC)CCCC)CCC>S(=O)(=O)(O)O.C(#N)C>[F:32][CH2:13][C:5]1[C:6]([C:7]([OH:9])=[O:8])=[CH:10][CH:11]=[CH:3][CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C(=O)OC(C)(C)C)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
bromomethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The t-butyl ester was removed quantitatively upon 10 min exposure to neat trifluoroacetic acid
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
FCC=1C(=CC=CC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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